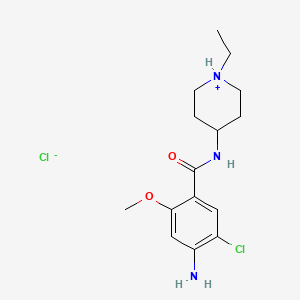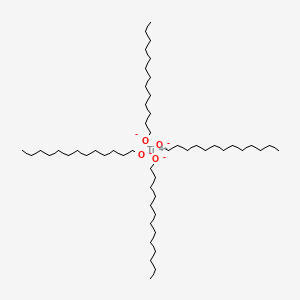
Titanium tetra(tridecan-1-olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium tetra(tridecan-1-olate) is an organometallic compound with the molecular formula C52H108O4Ti It is a titanium alkoxide, where the titanium atom is bonded to four tridecan-1-olate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium tetra(tridecan-1-olate) can be synthesized through the reaction of titanium tetrachloride with tridecan-1-ol in the presence of a base. The reaction typically proceeds as follows:
TiCl4+4C13H27OH→Ti(OC13H27)4+4HCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of titanium tetra(tridecan-1-olate) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium tetra(tridecan-1-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and tridecan-1-ol.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and tridecan-1-ol.
Substitution: The tridecan-1-olate groups can be substituted with other alkoxide groups or ligands.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Hydrolysis: Water or aqueous solutions are used.
Substitution: Various alcohols or ligands can be used to replace the tridecan-1-olate groups.
Major Products Formed
Oxidation: Titanium dioxide and tridecan-1-ol.
Hydrolysis: Titanium dioxide and tridecan-1-ol.
Substitution: Titanium alkoxides with different alkoxide groups.
Applications De Recherche Scientifique
Titanium tetra(tridecan-1-olate) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium dioxide nanoparticles, which have applications in photocatalysis and as pigments.
Biology and Medicine: Titanium compounds are studied for their potential use in biomedical applications, such as drug delivery and imaging.
Industry: It is used in the production of high-performance coatings and as a precursor for the deposition of titanium dioxide films.
Mécanisme D'action
The mechanism by which titanium tetra(tridecan-1-olate) exerts its effects involves the coordination of the titanium atom with various ligands. The titanium center can undergo redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetra(isopropoxide): Another titanium alkoxide with similar reactivity but different alkoxide groups.
Titanium tetra(ethoxide): Similar to titanium tetra(tridecan-1-olate) but with ethoxide groups.
Titanium tetra(butoxide): Another titanium alkoxide with butoxide groups.
Uniqueness
Titanium tetra(tridecan-1-olate) is unique due to its long alkoxide chains, which can influence its solubility, reactivity, and applications. The longer alkoxide chains can provide steric hindrance, affecting the compound’s behavior in various chemical reactions.
Propriétés
Numéro CAS |
71965-16-7 |
|---|---|
Formule moléculaire |
C52H108O4Ti |
Poids moléculaire |
845.3 g/mol |
Nom IUPAC |
titanium(4+);tridecan-1-olate |
InChI |
InChI=1S/4C13H27O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |
Clé InChI |
AUZMDJOOVRHSOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


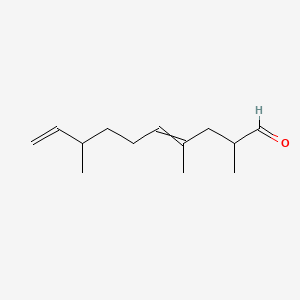
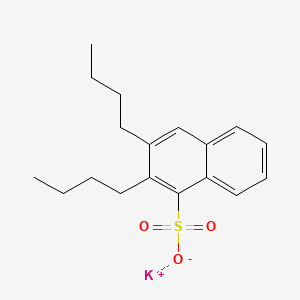

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)

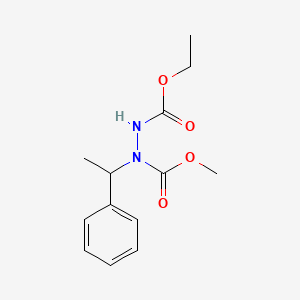

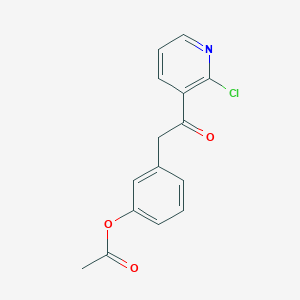
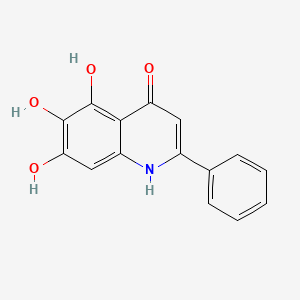

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
